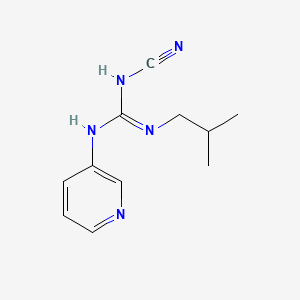![molecular formula C12H10N2O2 B14611322 4-[(2-Nitrophenyl)methyl]pyridine CAS No. 60288-89-3](/img/structure/B14611322.png)
4-[(2-Nitrophenyl)methyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Nitrophenyl)methyl]pyridine is an organic compound with the molecular formula C12H10N2O2 It is a derivative of pyridine, where a nitrophenyl group is attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Nitrophenyl)methyl]pyridine can be achieved through several methods. One common approach involves the nitration of pyridine derivatives. For example, the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent can yield nitropyridinium ions, which can then be further reacted to form nitropyridine derivatives . Another method involves the use of Grignard reagents, where pyridine N-oxides are treated with Grignard reagents followed by subsequent reactions to introduce the nitrophenyl group .
Industrial Production Methods
Industrial production of this compound typically involves continuous flow synthesis techniques. For instance, pyridine N-oxide can be converted to 4-nitropyridine N-oxide using fuming nitric acid and concentrated sulfuric acid. This intermediate can then be further reacted to produce the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Nitrophenyl)methyl]pyridine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can participate in substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-[(2-aminophenyl)methyl]pyridine.
Aplicaciones Científicas De Investigación
4-[(2-Nitrophenyl)methyl]pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(2-Nitrophenyl)methyl]pyridine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, affecting the activity of enzymes and other proteins. The compound can also act as a ligand, binding to metal ions and influencing their reactivity .
Comparación Con Compuestos Similares
Similar Compounds
4-[(4-Nitrophenyl)methyl]pyridine: Similar in structure but with the nitrophenyl group attached at a different position.
4-[(3-Nitrophenyl)methyl]pyridine: Another isomer with the nitrophenyl group in the meta position.
4-[(2-Aminophenyl)methyl]pyridine: A reduced form where the nitro group is replaced by an amine group.
Uniqueness
4-[(2-Nitrophenyl)methyl]pyridine is unique due to its specific structural configuration, which influences its reactivity and interactions with other molecules. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
60288-89-3 |
|---|---|
Fórmula molecular |
C12H10N2O2 |
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
4-[(2-nitrophenyl)methyl]pyridine |
InChI |
InChI=1S/C12H10N2O2/c15-14(16)12-4-2-1-3-11(12)9-10-5-7-13-8-6-10/h1-8H,9H2 |
Clave InChI |
MBGGFGSBHUGSDN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC2=CC=NC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(NE)-N-[(E,4E)-4-hydroxyiminobut-2-enylidene]hydroxylamine](/img/structure/B14611275.png)
![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propanoic acid](/img/structure/B14611278.png)
![[4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14611283.png)


![Cyclohexanol, 1-[(phenylsulfonyl)methyl]-](/img/structure/B14611324.png)

![2-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B14611329.png)



